Benzoxazole, 5-(trifluoromethoxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

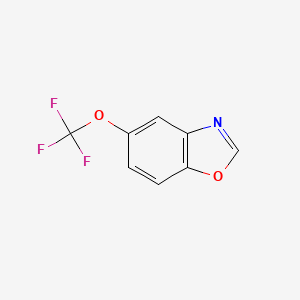

Benzoxazole is a heterocyclic aromatic compound consisting of a benzene ring fused to an oxazole ring (containing one oxygen and one nitrogen atom). The substitution of a trifluoromethoxy (-OCF₃) group at the 5-position of benzoxazole introduces significant electronic and steric effects. The trifluoromethoxy group is a strong electron-withdrawing substituent, enhancing the compound’s metabolic stability and influencing its interactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethoxy)benzoxazole typically involves the condensation of 2-aminophenol with a trifluoromethoxy-substituted aldehyde or acid. One common method is the reaction of 2-aminophenol with 5-(trifluoromethoxy)benzaldehyde under acidic conditions to form the desired benzoxazole . Another approach involves the use of trifluoromethoxy-substituted carboxylic acids in the presence of dehydrating agents .

Industrial Production Methods

Industrial production of 5-(Trifluoromethoxy)benzoxazole may involve large-scale condensation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)benzoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include substituted benzoxazoles, amine derivatives, and quinone derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Benzoxazole derivatives, including those with trifluoromethoxy substitutions, have shown significant potential as anticancer agents. Recent studies have indicated that certain benzoxazole derivatives can inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. For instance, a set of novel benzoxazole compounds demonstrated VEGFR-2 inhibitory activity comparable to that of the FDA-approved drug sorafenib, with some derivatives exhibiting promising antiproliferative effects against cancer cell lines such as MCF-7 and HepG2 .

Table 1: Anticancer Activity of Benzoxazole Derivatives

| Compound | IC50 (HepG2) | IC50 (MCF-7) |

|---|---|---|

| 12l | 10.50 μM | 15.21 μM |

| Sorafenib | 5.57 μM | 6.46 μM |

| 12d | 23.61 μM | 44.09 μM |

1.2 Antimicrobial Properties

The unique structure of benzoxazole derivatives also contributes to their antimicrobial activity. Studies have shown that certain benzoxazole ligands can enhance the efficacy of metal complexes against multidrug-resistant bacteria by inhibiting efflux pumps and biofilm formation . The antibacterial activity was notably effective against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antimicrobial Activity of Benzoxazole Derivatives

| Ligand/Complex | Target Bacteria | Activity Level |

|---|---|---|

| Zn(II) Complex | MRSA | High |

| Ligand | E. coli | Moderate |

Structure-Activity Relationships

The incorporation of trifluoromethoxy groups into benzoxazole derivatives significantly influences their pharmacological properties. The trifluoromethoxy group enhances lipophilicity and metabolic stability, leading to improved bioavailability and potency in various biological assays .

2.1 Modifications for Enhanced Activity

Research indicates that modifying the benzoxazole scaffold can lead to improved interactions with biological targets:

- Hydrophobic moieties : Adding hydrophobic chains increases binding affinity to target receptors.

- Hydrogen-bonding groups : These modifications can enhance selectivity and potency against specific enzymes or receptors.

Case Studies

3.1 Development of VEGFR-2 Inhibitors

A study synthesized a series of benzoxazole derivatives designed to mimic the structural features of known VEGFR-2 inhibitors. The compounds were evaluated for their ability to inhibit cell proliferation in vitro, showing promising results that warrant further investigation in vivo .

3.2 Antimicrobial Metal Complexes

Another research effort focused on creating metal complexes with benzoxazole ligands aimed at combating antibiotic resistance. The study demonstrated that these complexes not only exhibited antibacterial properties but also reversed multidrug resistance mechanisms in bacterial strains .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)benzoxazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to antagonize voltage-dependent sodium channel currents, which can be exploited for neuroprotective effects . Additionally, the compound may inhibit the release of neurotransmitters such as glutamate, thereby reducing excitotoxicity in neuronal cells .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key benzoxazole derivatives and related heterocycles are compared below based on substituents, molecular properties, and biological activities:

Biological Activity

Benzoxazole derivatives, including 5-(trifluoromethoxy)benzoxazole, have attracted significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological potential of this specific compound, focusing on its antimicrobial, antiviral, anticancer, and antiprotozoal properties, supported by case studies and detailed research findings.

Overview of Benzoxazole Derivatives

Benzoxazole is a heterocyclic compound known for its broad spectrum of biological activities. The introduction of various substituents, such as trifluoromethoxy groups, can enhance these activities. Research has indicated that benzoxazole derivatives exhibit significant pharmacological effects across multiple therapeutic areas, including antimicrobial and anticancer activities .

1. Antimicrobial Activity

Benzoxazole derivatives have shown promising antimicrobial properties against various bacterial strains. Studies indicate that compounds containing the trifluoromethoxy group exhibit enhanced antibacterial effects. For instance, 2-trifluoroacetonylbenzoxazole and its metal complexes demonstrated effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with notable potency against methicillin-resistant strains (MRSA) .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Bacteria Tested | MIC (µg/mL) | Activity Description |

|---|---|---|---|

| 1 | S. aureus | 8 | Effective against MRSA |

| 2 | E. coli | 16 | Moderate activity |

| 3 | C. violaceum | 32 | QS inhibition |

2. Antiviral Activity

Research has highlighted the antiviral potential of benzoxazole derivatives against various viruses. For example, certain benzoxazoles have shown activity against the tobacco mosaic virus (TMV), with protective activity percentages reaching up to 94% . The structure-activity relationship (SAR) studies suggest that electron-donating groups enhance the antiviral efficacy of these compounds.

Table 2: Antiviral Efficacy Against TMV

| Compound | Protective Activity (%) |

|---|---|

| 49 | 52.23 |

| 50 | 54.41 |

| 52 | 55.96 |

| 53 | 54.21 |

3. Anticancer Activity

Benzoxazole derivatives have also been evaluated for their anticancer properties. Various studies report that these compounds exhibit cytotoxic effects on different cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways .

Table 3: Cytotoxic Effects on Cancer Cells

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| MCF-7 | Benzoxazole A | 12 |

| A549 | Benzoxazole B | 15 |

| PC3 | Benzoxazole C | 10 |

Case Study 1: Antiprotozoal Activity

A study focusing on antiprotozoal activity revealed that certain benzoxazole derivatives exhibited significant effects against Plasmodium falciparum, the causative agent of malaria. Compounds synthesized with chloroacetyl functional groups showed promising antimalarial activity through inhibition of purine nucleoside phosphorylase (PfPNP) .

Case Study 2: Structure-Activity Relationship

A comprehensive review of the structure-activity relationships among benzoxazole derivatives indicated that modifications at specific positions significantly influence their biological activity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl enhances the potency against both bacterial and viral pathogens .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-(trifluoromethoxy)benzoxazole derivatives with high purity and yield?

- Methodological Answer : Synthesis typically involves coupling reactions (e.g., amidation or alkylation) at the 5-position of the benzoxazole core. For example, substituents like phenylacetamido or tert-butylphenyl groups can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. Yields vary based on substituent reactivity and reaction conditions (e.g., 34.9–63.4% for benzoxazole-chromene hybrids). Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄) .

- Key Characterization : Confirm structural integrity using 1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and 13C-NMR (e.g., CF₃ signals at δ 120–125 ppm). HRMS provides molecular ion validation (e.g., [M+H]⁺ peaks within 0.5 ppm error) .

Q. How can researchers characterize the structural integrity of 5-(trifluoromethoxy)benzoxazole derivatives post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Vibrational Spectroscopy : FT-IR identifies functional groups (e.g., C=O stretches at 1650–1700 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .

- NMR : 1H- and 13C-NMR resolve substituent positions and electronic environments. For example, the trifluoromethoxy group deshields adjacent protons, shifting signals upfield .

- XRD/HPLC : Crystallography confirms molecular geometry, while HPLC (C18 columns, acetonitrile/water mobile phase) assesses purity (>95%) .

Q. What in vitro assays are appropriate for preliminary evaluation of the antimicrobial activity of benzoxazole derivatives?

- Methodological Answer : Standard protocols include:

- Microbroth Dilution : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values ≤16 µg/mL indicating potency .

- Mycobacterial Growth Inhibition : Use Mycobacterium tuberculosis H37Rv strains in Middlebrook 7H9 media, monitoring optical density at 600 nm over 7–14 days .

- Antifungal Assays : Screen against Candida albicans via disk diffusion, measuring inhibition zones (≥15 mm indicates activity) .

Advanced Research Questions

Q. How do computational methods like DFT and MD simulations contribute to understanding the reactivity and stability of 5-(trifluoromethoxy)benzoxazole compounds?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps <4 eV suggest high reactivity). Electrostatic potential maps identify nucleophilic/electrophilic sites for functionalization .

- MD Simulations : Simulate solvation in water or lipid bilayers (GROMACS, CHARMM force fields) to assess stability (RMSD <2 Å over 100 ns) and membrane permeability (logP >3 for CNS penetration) .

- Validation : Compare computed vibrational spectra with experimental FT-IR/Raman data; deviations >5% may indicate unaccounted intermolecular interactions .

Q. What strategies can resolve discrepancies between computational predictions and experimental observations in benzoxazole derivative studies?

- Methodological Answer :

- Systematic Error Analysis : Check basis set adequacy (e.g., upgrade from 6-31G to def2-TZVP for heavy atoms) or solvent model accuracy (e.g., explicit vs. implicit solvation) .

- Hybrid QM/MM Approaches : Combine DFT with molecular mechanics to model bulk solvent effects or protein-ligand interactions (e.g., docking scores vs. IC₅₀ values) .

- Experimental Replicates : Repeat assays under controlled conditions (e.g., fixed pH, temperature) to rule out variability .

Q. How does the introduction of electron-withdrawing groups like trifluoromethoxy affect the anticancer activity of benzoxazole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The CF₃O group enhances electrophilicity, improving DNA intercalation or kinase inhibition. For example, derivatives with 5-(trifluoromethoxy) groups show IC₅₀ values <10 µM against MCF-7 breast cancer cells .

- Metabolic Stability : Fluorinated groups reduce oxidative metabolism (CYP450), prolonging half-life in vivo (t₁/₂ >4 hours in rodent models) .

- Experimental Design : Compare analogs with/without CF₃O via cytotoxicity assays (MTT) and apoptosis markers (caspase-3 activation) .

Q. What are the critical considerations in designing benzoxazole derivatives to enhance blood-brain barrier (BBB) penetration for CNS-targeted therapies?

- Methodological Answer :

- Lipophilicity Optimization : Aim for logP 2–5 (calculated via ChemDraw) and polar surface area <90 Ų to facilitate passive diffusion .

- P-glycoprotein Efflux Avoidance : Use molecular docking (AutoDock Vina) to minimize binding to P-gp (docking scores >-7 kcal/mol suggest low affinity) .

- In Silico ADMET : Predict BBB penetration using SwissADME or admetSAR, prioritizing compounds with >70% probability .

Q. Safety and Handling

Q. How should researchers design protocols for safe handling of 5-(trifluoromethoxy)benzoxazole derivatives in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods (face velocity >0.5 m/s) and local exhaust ventilation to minimize inhalation risks .

- PPE : Wear nitrile gloves (ASTM D6978 compliance), chemical goggles, and lab coats. For powder handling, use NIOSH-approved N95 respirators .

- Storage : Store in amber glass containers at 4°C, away from strong oxidizers (e.g., peroxides) .

Properties

Molecular Formula |

C8H4F3NO2 |

|---|---|

Molecular Weight |

203.12 g/mol |

IUPAC Name |

5-(trifluoromethoxy)-1,3-benzoxazole |

InChI |

InChI=1S/C8H4F3NO2/c9-8(10,11)14-5-1-2-7-6(3-5)12-4-13-7/h1-4H |

InChI Key |

YXZOSSOQOQBGAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)N=CO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.